



Application Notes and Protocols for Ciprofloxacin Disk Diffusion Assay

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Compound of Interest		
Compound Name:	Ciprofloxacin	
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Introduction

The disk diffusion assay, famously known as the Kirby-Bauer test, is a widely used method in microbiology to determine the susceptibility of bacteria to antibiotics.[1] This technique is straightforward, cost-effective, and provides a reliable qualitative or semi-quantitative assessment of antimicrobial efficacy.[1] This document provides a detailed methodology for performing a **ciprofloxacin** disk diffusion assay, including data interpretation based on established standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Ciprofloxacin is a broad-spectrum fluoroquinolone antibiotic used to treat a variety of bacterial infections. Monitoring bacterial susceptibility to **ciprofloxacin** is crucial for effective clinical treatment and for tracking the emergence of resistant strains. The disk diffusion method involves placing a paper disk impregnated with a specific concentration of **ciprofloxacin** onto an agar plate uniformly inoculated with a test bacterium.[1] The antibiotic diffuses from the disk into the agar, creating a concentration gradient. If the bacterium is susceptible, a clear zone of no growth, known as the zone of inhibition, will form around the disk.[1][2] The diameter of this zone is then measured and compared to standardized tables to determine if the organism is susceptible, intermediate, or resistant.[1][3]

Experimental Protocols



This section details the step-by-step procedure for performing the **ciprofloxacin** disk diffusion assay.

Materials

- Ciprofloxacin antibiotic disks (5 μg)
- Mueller-Hinton Agar (MHA) plates (4 mm depth)[1][4]
- · Pure, overnight cultures of test bacteria
- Sterile saline solution (0.85%)
- 0.5 McFarland turbidity standard[1]
- Sterile cotton swabs[1]
- Incubator at 35-37°C[5]
- Calipers or a ruler for measuring zone diameters[6]
- Quality control (QC) strains (e.g., Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853, Staphylococcus aureus ATCC 25923)[3][7][8]

Procedure

- Inoculum Preparation:
 - Aseptically select 4-5 well-isolated colonies of the test bacterium from an 18-24 hour culture plate.[3]
 - Suspend the colonies in sterile saline.[1]
 - Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.[1] Use the suspension within 15 minutes of preparation.[4][6]
- Inoculation of Agar Plate:



- Dip a sterile cotton swab into the adjusted bacterial suspension.
- Remove excess fluid by pressing and rotating the swab against the inside of the tube.
- Streak the swab evenly across the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform growth.[6]
- Allow the plate to dry for 3-5 minutes, but no more than 15 minutes, with the lid slightly ajar.[6]
- Application of Antibiotic Disks:
 - Using sterile forceps or a disk dispenser, place a 5 μg ciprofloxacin disk onto the center
 of the inoculated MHA plate.[1]
 - Gently press the disk to ensure complete contact with the agar surface.
 - Once placed, do not move the disk as initial diffusion begins immediately.
- Incubation:
 - Invert the plates and incubate at 35 ± 2°C for 16-20 hours.[5][7]
- Measurement and Interpretation:
 - After incubation, measure the diameter of the zone of complete inhibition in millimeters (mm) using calipers or a ruler.[3][6]
 - View the plate from the back against a dark, non-reflective background, illuminated with reflected light.[6]
 - Interpret the results by comparing the zone diameter to the interpretive charts provided by CLSI or EUCAST (see tables below). The categories are typically Susceptible (S), Intermediate (I), and Resistant (R).[3][9]

Quality Control



- Quality control should be performed regularly to ensure the accuracy of the testing procedure.[10]
- This involves testing standard QC strains with known susceptibility patterns.[10]
- The resulting zone diameters should fall within the acceptable ranges specified by CLSI or EUCAST.[4][11]

Data Presentation

The following tables summarize the interpretive criteria for **ciprofloxacin** disk diffusion testing according to CLSI and EUCAST guidelines, as well as the quality control ranges for recommended reference strains.

Table 1: CLSI Zone Diameter Interpretive Criteria for

Ciprofloxacin (5 ug disk)

Organism Group	Zone Diameter (mm)
Susceptible (S)	
Enterobacteriaceae	≥ 21
Pseudomonas aeruginosa	≥ 21
Salmonella spp.	≥ 31
Neisseria gonorrhoeae	≥ 36

Note: Breakpoints can be updated. Refer to the latest CLSI M100 document for the most current information.[3]

Table 2: EUCAST Zone Diameter Interpretive Criteria for Ciprofloxacin (5 µg disk)



Organism Group	Zone Diameter (mm)
Susceptible (S) ≥	
Enterobacteriaceae	22
Pseudomonas spp.	25
Staphylococcus spp.	22
Enterococcus spp.	20

Note: EUCAST categorizes isolates as Susceptible (S), Susceptible, Increased Exposure (I), or Resistant (R). The 'I' category often falls between the S and R breakpoints shown. Refer to the latest EUCAST breakpoint tables for complete details.[9][12]

Table 3: Quality Control Ranges for Ciprofloxacin (5 µg

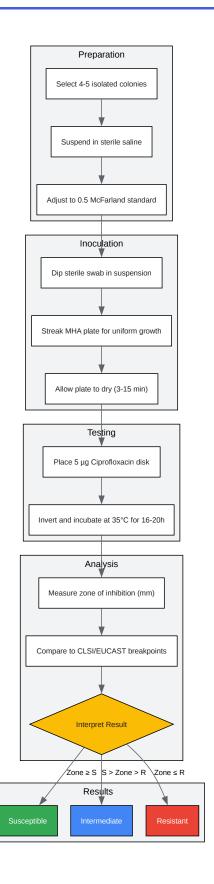
disk)

QC Strain	Acceptable Zone Diameter Range (mm)
Escherichia coli ATCC® 25922™	29 - 37[7]
Pseudomonas aeruginosa ATCC® 27853™	25 - 33
Staphylococcus aureus ATCC® 25923™	22 - 30
Neisseria gonorrhoeae ATCC® 49226™	48 - 58[8]

Mandatory Visualization

The following diagram illustrates the experimental workflow for the **ciprofloxacin** disk diffusion assay.





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Caption: Ciprofloxacin disk diffusion assay workflow.



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